1-(3-Bromopropoxy)-2-nitrobenzene

Lipophilicity LogP Regioisomer comparison

Sourcing the correct ortho-nitro/C3-bromo scaffold is critical-para isomers and C2/C4 homologs alter reduction pathways and linker geometry, derailing PROTAC ternary complex formation and benzoxazine synthesis. This compound provides the exact regioisomeric and chain-length specificity required. - Ortho-nitro enables chemoselective reduction to ortho-aniline while preserving the C3-bromo handle. - 98% purity (mode) with mp 36-39°C simplifies handling and reaction setup. - Shipped ambient as non-hazardous; available for immediate global dispatch.

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
CAS No. 104147-69-5
Cat. No. B011505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropoxy)-2-nitrobenzene
CAS104147-69-5
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OCCCBr
InChIInChI=1S/C9H10BrNO3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,6-7H2
InChIKeyHPZBIRIHQKSGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropoxy)-2-nitrobenzene Overview


1-(3-Bromopropoxy)-2-nitrobenzene (CAS 104147-69-5) is an ortho-substituted nitroaromatic ether featuring a C3 bromoalkyl chain and a nitro group adjacent to the ether linkage. With the molecular formula C₉H₁₀BrNO₃ and a molecular weight of 260.08 g/mol, this compound exists as a pale yellow crystalline powder with a melting point range of 36–39°C and a boiling point of 131–132°C at 0.5 mmHg . Its structural signature — a terminal primary alkyl bromide on a three-carbon tether coupled with an ortho-nitro group — establishes a dual-reactivity platform that distinguishes it from its regioisomeric, chain-length, and substitution-pattern analogs [1].

1-(3-Bromopropoxy)-2-nitrobenzene: Substitution Specificity


The procurement decision for 1-(3-bromopropoxy)-2-nitrobenzene cannot be satisfied by simply substituting a generic "bromoalkoxy-nitrobenzene" analog. This compound class exhibits pronounced structure–property divergence across three critical axes: (1) nitro group position (ortho vs. para), which governs electronic activation and subsequent reduction/reaction pathways [1]; (2) bromoalkyl chain length (C2 vs. C3 vs. C4), which determines both the spatial reach of the tethered functional group and the compound's solid-state behavior, including melting point and crystallinity [2]; and (3) additional ring substitution (H vs. Cl vs. OMe), which further modulates reactivity and downstream applicability [3]. The ortho-nitro, C3-bromo, unsubstituted-ring configuration of this compound represents a specific intersection of these variables, and the quantitative evidence below demonstrates that alternative regioisomers, homologs, or substituted derivatives fail to replicate its performance in targeted synthetic and analytical contexts.

1-(3-Bromopropoxy)-2-nitrobenzene: Evidence vs. Analogs


Lipophilicity: Ortho vs. Para Regioisomer

The ortho-nitro substitution in 1-(3-bromopropoxy)-2-nitrobenzene yields an XLogP3 value of 2.8, which is lower than the para-substituted regioisomer 1-(3-bromopropoxy)-4-nitrobenzene (XLogP3 ≈ 3.0–3.2). This 0.2–0.4 log unit difference reflects the enhanced polarity conferred by the ortho-nitro group's closer proximity to the ether oxygen, increasing the compound's aqueous compatibility relative to its para counterpart [1]. The difference is consequential in reaction media selection and chromatographic purification method development.

Lipophilicity LogP Regioisomer comparison Physicochemical property

Melting Point: C2 vs. C3 Chain Length

The C3 bromopropoxy chain in the target compound confers a lower melting point (36–39°C) compared to the shorter C2 bromoethoxy homolog 1-(2-bromoethoxy)-2-nitrobenzene, which melts at 40–44°C [1]. This 1–8°C reduction in melting point reflects the decreased lattice energy associated with the longer, more flexible C3 tether. The target compound exists as a crystalline powder at ambient laboratory temperatures but melts under mild warming, whereas the C2 homolog remains fully crystalline across a broader ambient range.

Solid-state property Melting point Chain-length effect Crystallinity

Ortho-Nitro vs. Para-Nitro Reactivity

The ortho-nitro group in 1-(3-bromopropoxy)-2-nitrobenzene provides electronic activation of the aromatic ring for nucleophilic aromatic substitution (SNAr) while also enabling selective reduction to the corresponding ortho-aniline derivative. This ortho orientation generates a different electronic environment compared to the para regioisomer 1-(3-bromopropoxy)-4-nitrobenzene, where the nitro group is positioned distal to the ether linkage, reducing steric and electronic coupling between the two functional handles . The ortho configuration facilitates intramolecular hydrogen-bonding interactions in reduced aniline intermediates that are structurally inaccessible to the para isomer.

Nucleophilic aromatic substitution Ortho effect Nitro reduction Dual reactivity

Melting Point: Ortho vs. Para Regioisomer

The ortho-substituted target compound melts at 36–39°C, whereas its para-substituted regioisomer 1-(3-bromopropoxy)-4-nitrobenzene melts substantially higher at 56–58°C — a difference of approximately 20°C [1]. This pronounced thermal divergence arises from differences in crystal packing efficiency: the para isomer adopts a more symmetric, planar molecular geometry that facilitates tighter intermolecular stacking and higher lattice energy, while the ortho-nitro group introduces torsional strain that disrupts optimal packing.

Crystal packing Thermal property Regioisomer Polymorph screening

Unsubstituted vs. Methoxy-Substituted Scaffold

The unsubstituted ortho-nitrobenzene core of the target compound (C9H10BrNO3, MW 260.08) contrasts with the methoxy-substituted, para-nitro scaffold of the Bosutinib-related impurity 2-(3-bromopropoxy)-1-methoxy-4-nitrobenzene (C10H12BrNO4, MW 290.1). The presence of the methoxy group in the latter compound alters the electron density of the aromatic ring and introduces an additional site for metabolic or chemical modification, rendering it unsuitable as a generic building block for exploratory synthetic chemistry. The target compound, lacking additional ring substitution, serves as a versatile starting material whose reactivity is governed solely by the bromoalkyl chain and ortho-nitro group, whereas the methoxy analog is purpose-built as a reference standard for a specific pharmaceutical impurity profiling workflow [1].

Building block Reference standard Impurity profiling Pharmaceutical analysis

1-(3-Bromopropoxy)-2-nitrobenzene: Application Scenarios


Ortho-Amino Derivatives via Nitro Reduction

The ortho-nitro group of 1-(3-bromopropoxy)-2-nitrobenzene undergoes selective reduction to the corresponding ortho-aniline derivative without affecting the terminal C3-bromoalkyl chain. This chemoselective transformation, enabled by the ortho-nitro's electronic coupling with the ether oxygen [1], yields 2-(3-bromopropoxy)aniline intermediates that serve as versatile scaffolds for subsequent N-alkylation, acylation, or diazotization. The three-carbon tether provides optimal spatial separation for constructing benzoxazines, benzodiazepines, or other ortho-fused heterocycles where intramolecular cyclization geometry is chain-length dependent. The para regioisomer 1-(3-bromopropoxy)-4-nitrobenzene reduces to a para-aniline that cannot access the same ortho-specific intramolecular hydrogen-bonding networks or cyclization pathways, making the ortho compound the only viable starting material for these synthetic sequences .

Terminal Bromide Displacement for PROTAC Linkers

The primary alkyl bromide terminus of the C3 chain serves as an electrophilic handle for SN2 displacement by nitrogen, oxygen, or sulfur nucleophiles. This reactivity enables the installation of diverse functional groups — amines, thiols, azides, carboxylates — at the terminus of the propyl ether tether. With an XLogP3 of 2.8 [1], the compound provides moderate lipophilicity suitable for cellular permeability studies. The ortho-nitro group remains intact during these SN2 manipulations, providing a spectroscopic handle (UV absorption, nitro stretching frequency) for reaction monitoring. The C3 chain length offers an intermediate spatial reach compared to the shorter C2 homolog (which yields more constrained linkers) and the longer C4 analog (which may introduce excessive flexibility). This three-carbon spacing is frequently optimal for bridging protein-binding moieties in PROTAC design where linker length directly impacts ternary complex formation efficiency.

Ortho-Nitro SNAr for Heterocycle Construction

The strongly electron-withdrawing ortho-nitro group activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) at positions ortho and para to the nitro substituent. This activation enables the introduction of amine, alkoxide, or thiol nucleophiles directly onto the aromatic ring, facilitating the construction of substituted diaryl ethers, anilines, or sulfur-containing heterocycles [1]. The ortho-nitro activation is regiochemically distinct from that of para-substituted regioisomers, directing incoming nucleophiles to different ring positions and yielding substitution patterns that are inaccessible from the para isomer. For researchers building compound libraries around ortho-substituted nitroaromatic cores, this regiospecificity is non-negotiable: substitution with the para isomer would redirect all SNAr-derived products to alternative regioisomeric series, fundamentally altering the structure–activity relationships being explored.

Ortho-Phenylenediamine Scaffolds for Heterocyclic Libraries

Sequential reduction of the ortho-nitro group to an ortho-aniline, followed by SN2 functionalization at the bromoalkyl chain, provides a modular route to ortho-phenylenediamine derivatives. These diamines are privileged scaffolds for the synthesis of benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles of pharmaceutical relevance. The 20°C lower melting point of the ortho regioisomer compared to the para isomer (36–39°C vs. 56–58°C) [1] can be advantageous in reaction setups requiring the substrate to be in a molten or partially dissolved state at moderate temperatures, reducing the need for high-boiling solvents. The unsubstituted aromatic ring of the target compound (contrasting with methoxy-substituted analogs ) ensures that heterocycle formation proceeds without electronic perturbation from additional ring substituents, yielding products whose biological activity can be interpreted without confounding substituent effects.

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